molecular formula C20H15Cl2N3OS2 B2401056 6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 339022-99-0

6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime

Cat. No.: B2401056
CAS No.: 339022-99-0
M. Wt: 448.38
InChI Key: XXGHVJNHWSDZDP-FOKLQQMPSA-N
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Description

6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazo[2,1-b][1,3]thiazole core This can be achieved through the cyclization of appropriate precursors under specific reaction conditions

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential use in drug discovery and development.

  • Medicine: The compound may have therapeutic properties that could be investigated for treating various diseases.

  • Industry: It can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime

  • 6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime

Uniqueness: This compound is unique in its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

(E)-N-[(2,6-dichlorophenyl)methoxy]-1-[6-(4-methylphenyl)sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3OS2/c1-13-5-7-14(8-6-13)28-19-18(25-9-10-27-20(25)24-19)11-23-26-12-15-16(21)3-2-4-17(15)22/h2-11H,12H2,1H3/b23-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGHVJNHWSDZDP-FOKLQQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=NOCC4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)/C=N/OCC4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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